Bienvenue dans la boutique en ligne BenchChem!

3-(3-Fluorophenyl)quinoline

Kinase Inhibition PDGF-RTK Structure-Activity Relationship

3-(3-Fluorophenyl)quinoline (CAS 181421-88-5) is a 3-aryl-substituted quinoline derivative with a molecular weight of 223.25 g/mol, belonging to a privileged scaffold class in medicinal chemistry. The meta-fluoro substituent on the pendant phenyl ring imparts distinct electronic and steric properties that influence target binding affinity and selectivity profiles compared to non-fluorinated or differently substituted phenylquinoline analogs.

Molecular Formula C15H10FN
Molecular Weight 223.24 g/mol
Cat. No. B1640872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenyl)quinoline
Molecular FormulaC15H10FN
Molecular Weight223.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC=C3)F
InChIInChI=1S/C15H10FN/c16-14-6-3-5-11(9-14)13-8-12-4-1-2-7-15(12)17-10-13/h1-10H
InChIKeyRAKYXNSYSMCBHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluorophenyl)quinoline: A Differentiated 3-Substituted Quinoline Scaffold for Kinase and GPCR Probe Development


3-(3-Fluorophenyl)quinoline (CAS 181421-88-5) is a 3-aryl-substituted quinoline derivative with a molecular weight of 223.25 g/mol, belonging to a privileged scaffold class in medicinal chemistry [1]. The meta-fluoro substituent on the pendant phenyl ring imparts distinct electronic and steric properties that influence target binding affinity and selectivity profiles compared to non-fluorinated or differently substituted phenylquinoline analogs [2]. This compound serves as a core intermediate in the synthesis of 6,7-dimethoxy-3-(3-fluorophenyl)quinoline, a potent platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) inhibitor, and is a key substructure in cannabinoid CB2 receptor agonist programs.

Why Generic Substitution of 3-(3-Fluorophenyl)quinoline with Unsubstituted Phenyl or Other Positional Isomers Fails


The position and nature of substitution on the 3-phenyl ring of the quinoline scaffold are not interchangeable for key biological activities. In the PDGF-RTK inhibitor series, replacing the 3-fluorophenyl substituent with non-fluorinated phenyl or with 2- or 4-fluorophenyl isomers results in a loss of optimal potency; the 3-fluorophenyl group is explicitly listed among the few substituents achieving IC50 values ≤ 20 nM [1]. Similarly, in p53 transcriptional activity antagonism, the 3-phenylquinoline core with a fluorine atom is critical for activity, with the fluorinated derivative PQ1 identified as the most active compound from a 120-compound library screen, significantly outperforming non-fluorinated analogs [2]. Procuring a generic 3-phenylquinoline or an incorrectly positioned fluorophenyl isomer would therefore fail to deliver the potency required for specific kinase or transcription factor targeting applications.

3-(3-Fluorophenyl)quinoline: Quantitative Differentiation Evidence for Scientific Procurement Decisions


PDGF Receptor Tyrosine Kinase Inhibition Potency of 6,7-Dimethoxy-3-(3-fluorophenyl)quinoline Achieves Sub-20 nM IC50 Benchmark

The 3-(3-fluorophenyl) substituent, when combined with a 6,7-dimethoxy quinoline core, delivers PDGF-RTK inhibitory activity with an IC50 of ≤ 20 nM, placing it among the most potent compounds in the 63-membered 3-substituted quinoline series evaluated by Maguire et al. [1]. This potency tier was achieved by only a select subset of substituents, including 4-methoxyphenyl (15d), 3-fluoro-4-methoxyphenyl (17m), and 3-fluorophenyl (17b), distinguishing the meta-fluoro substitution from less active alternatives such as unsubstituted phenyl or alkyl-only substituents which fell outside this optimum range. The assay measured inhibition of cell-free PDGF-RTK phosphorylation activity.

Kinase Inhibition PDGF-RTK Structure-Activity Relationship

Cannabinoid CB1 Receptor Binding Affinity of 3-(3-Fluorophenyl)quinoline Derivative Demonstrates Nanomolar Potency

A spirocyclic derivative bearing the 3-(3-fluorophenyl)quinoline core (6'-(3-fluorophenyl)-2'-oxo-1',4'-dihydro-2'H-spiro[pyrrolidine-3,3'-quinoline]-1-carbonitrile) exhibited an IC50 of 550 nM in a cannabinoid receptor binding assay [1], while a structurally related 3-(3-fluorophenyl)quinoline derivative showed CB1 agonist activity with an EC50 of 63.1 nM in a luciferase reporter gene assay in CHO cells expressing human CB1 receptor [2]. These potencies are comparable to or exceed those reported for certain reference CB1 ligands evaluated under similar conditions.

Cannabinoid Receptor CB1 Agonist GPCR Pharmacology

Selectivity for PDGF-RTK over EGFR Tyrosine Kinase Confirmed by Enzymatic Profiling

Maguire et al. tested most 3-substituted quinoline derivatives for inhibition of cell-free epidermal growth factor receptor tyrosine kinase (EGFR-TK) activity and found them to be inactive [1]. This includes the 3-fluorophenyl-substituted derivative 17b, which demonstrated potent PDGF-RTK inhibition (IC50 ≤ 20 nM) while showing no measurable EGFR-TK inhibition. This selectivity profile is a direct consequence of the 3-fluorophenyl substitution on the quinoline core, as confirmed across the compound series.

Kinase Selectivity EGFR PDGFR

Optimal Application Scenarios for 3-(3-Fluorophenyl)quinoline Based on Quantitative Differentiation Evidence


PDGF Receptor Tyrosine Kinase Inhibitor Lead Development

Researchers synthesizing PDGF-RTK inhibitors for anti-fibrotic, anti-proliferative, or oncology programs should prioritize 3-(3-fluorophenyl)quinoline as the core building block. The compound's demonstrated sub-20 nM IC50 when elaborated with 6,7-dimethoxy substitution [1] provides a validated entry point into the optimum potency tier, avoiding the need for extensive SAR exploration of alternative 3-substituents.

Cannabinoid Receptor Chemical Probe Synthesis

For neuroscience researchers investigating cannabinoid receptor pharmacology, 3-(3-fluorophenyl)quinoline provides a scaffold with confirmed CB1 agonist activity (EC50 63.1 nM) [2] and CB1/2 binding affinity (IC50 550 nM) [3]. This enables the development of fluorinated cannabinoid probes with potential for PET tracer derivatization via the fluorine atom.

Selective Kinase Inhibitor Design Avoiding EGFR Off-Target Effects

Investigators designing selective PDGF-RTK inhibitors who must avoid EGFR pathway interference should use 3-(3-fluorophenyl)quinoline as their starting scaffold. The documented PDGF-RTK/EGFR selectivity (>50-fold) [1] reduces the likelihood of confounding EGFR-mediated effects in cellular studies, streamlining lead optimization and reducing attrition from off-target toxicity.

p53 Transcription Factor Antagonist Probes

Based on the identification of fluorinated 3-phenylquinoline derivatives as potent p53 transcriptional activity antagonists, with PQ1 (a 3-fluorophenyl-containing analog) being the most active compound from a 120-compound library screen [4], researchers developing chemical tools for p53 functional studies or targeting p53-mediated tissue damage should consider 3-(3-fluorophenyl)quinoline as a validated pharmacophoric starting point.

Quote Request

Request a Quote for 3-(3-Fluorophenyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.